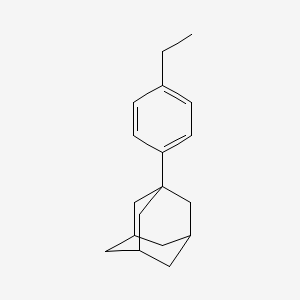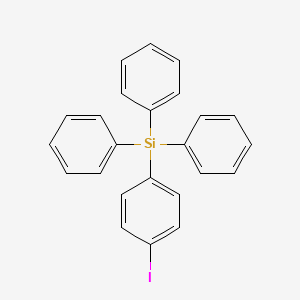![molecular formula C14H10O4S B12041396 2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid CAS No. 33494-99-4](/img/structure/B12041396.png)
2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid is an organic compound with the molecular formula C14H10O4S It is characterized by the presence of a thiophene ring, a benzoic acid moiety, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid typically involves the condensation of 2-thiophenecarboxaldehyde with 2-hydroxybenzoic acid under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid involves its interaction with various molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-5-[(2E)-3-(2-furyl)-2-propenoyl]benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.
2-hydroxy-5-[(2E)-3-(2-pyridyl)-2-propenoyl]benzoic acid: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
33494-99-4 |
|---|---|
Formule moléculaire |
C14H10O4S |
Poids moléculaire |
274.29 g/mol |
Nom IUPAC |
2-hydroxy-5-[(E)-3-thiophen-2-ylprop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C14H10O4S/c15-12(6-4-10-2-1-7-19-10)9-3-5-13(16)11(8-9)14(17)18/h1-8,16H,(H,17,18)/b6-4+ |
Clé InChI |
IIIKXJSCHFNQCQ-GQCTYLIASA-N |
SMILES isomérique |
C1=CSC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)O)C(=O)O |
SMILES canonique |
C1=CSC(=C1)C=CC(=O)C2=CC(=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B12041328.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041331.png)


![3-hydroxy-N-(3-methoxyphenyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12041340.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-((E)-1-{4-[(2-chlorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12041368.png)

![7-Benzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041384.png)
![N-(2-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041385.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B12041388.png)

![Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-](/img/structure/B12041408.png)
